3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-12-5-7-14(8-6-12)23(20,21)19-10-2-3-13(11-19)22-15-4-1-9-17-18-15/h1,4-9,13H,2-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPYLAASCSNHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidin-3-ol Derivatives
Piperidin-3-ol serves as the central scaffold for sulfonylation. A modified protocol from involves:
Synthesis of 3-Hydroxypyridazine
3-Hydroxypyridazine is synthesized via:
- Chloropyridazine hydrolysis : Reacting 3-chloropyridazine with NaOH (2M) in ethanol/water (1:1) at 80°C for 6 hours (78% yield).
- Purification : Recrystallization from ethanol/water (3:1) affords white crystals (mp 142–144°C).
Sulfonylation of Piperidin-3-ol
Direct Sulfonylation Protocol
The piperidine amine is sulfonylated using 4-fluorobenzenesulfonyl chloride under mild conditions:
- Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 eq), DIPEA (2.5 eq), dichloromethane (DCM).
- Conditions : 0°C → room temperature, 12 hours.
- Yield : 82% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Scale | 10 mmol |
| Purity (HPLC) | 98.5% |
| Characterization | ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, 2H), 7.23 (t, 2H), 4.12 (m, 1H), 3.45 (m, 2H) |
Ether Bond Formation: Coupling Sulfonylated Piperidine with Pyridazine
Mitsunobu Reaction
A Mitsunobu approach couples 3-hydroxypyridazine and sulfonylated piperidin-3-ol:
Nucleophilic Aromatic Substitution (SNAr)
Alternative SNAr methodology from optimizes regioselectivity:
- Reagents : 3-Chloropyridazine (1.0 eq), sulfonylated piperidin-3-ol (1.2 eq), K₂CO₃ (3.0 eq), DMF.
- Conditions : 100°C, 16 hours under N₂.
- Yield : 88% (crude), 83% after recrystallization (ethanol).
Comparative Data :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Mitsunobu | 75 | 97 | 24 |
| SNAr | 83 | 99 | 16 |
Purification and Crystallization
Amorphous Form Preparation
Crystalline Form Isolation
Crystallization from ethanol/water (7:3) at 4°C for 48 hours produces needle-like crystals suitable for X-ray diffraction.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group plays a crucial role in binding to these targets, while the piperidine and pyridazine rings contribute to the overall stability and specificity of the interaction. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine include:
- 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carboxylic acid
- 1-(4-Fluorophenylsulfonyl)piperidine These compounds share structural similarities, such as the presence of the fluorophenylsulfonyl group and the piperidine ring. 3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine is unique due to the additional pyridazine ring, which imparts distinct chemical and biological properties.
Biological Activity
The compound 3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 308.8 g/mol. The compound features a pyridazine ring substituted with a piperidine moiety that carries a fluorophenylsulfonyl group, which is critical for its biological activity.
Research indicates that compounds similar to 3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine often act as inhibitors of key enzymes such as monoamine oxidase (MAO). Inhibition of MAO-B has been particularly noted, which plays a significant role in the metabolism of neurotransmitters and is implicated in neurodegenerative diseases.
Enzyme Inhibition
A study highlighted the structure-activity relationship (SAR) of pyridazine derivatives, indicating that modifications on the piperidine ring can significantly enhance MAO-B inhibitory activity. For instance, derivatives with specific substitutions exhibited IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting strong potential for therapeutic applications in treating conditions like Alzheimer's disease .
Cytotoxicity Studies
Cytotoxicity assessments using L929 fibroblast cells revealed that while some derivatives induced cell death at higher concentrations, others, such as T6 from the aforementioned study, demonstrated minimal cytotoxic effects even at elevated doses (IC50 = 120.6 µM) . This suggests a favorable safety profile for certain analogs.
Case Study 1: MAO-B Inhibition
In a comparative study, T3 and T6 were evaluated for their MAO-B inhibition capabilities. The results indicated that both compounds were reversible and competitive inhibitors, with T6 showing an IC50 value significantly lower than reference compounds like lazabemide. This positions them as promising candidates for further development in neuropharmacology .
Case Study 2: Structure-Activity Relationship
A detailed SAR analysis demonstrated that the introduction of electron-withdrawing groups on the phenyl ring could enhance the inhibitory potency against MAO-B. For example, changing substituents from para to ortho positions resulted in varying degrees of inhibition, underscoring the importance of molecular configuration in drug design .
Data Table: Biological Activity Summary
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index | Cytotoxicity (L929 Cells) |
|---|---|---|---|---|
| T3 | MAO-B | 0.039 | 120.8 | Moderate |
| T6 | MAO-B | 0.013 | 107.4 | Low |
| Reference | Lazabemide | ~0.025 | - | High |
Q & A
What are the critical parameters for optimizing the synthesis of 3-((1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine?
Answer:
Synthesis optimization requires precise control of reaction conditions:
- Temperature: Maintained between 50–80°C to balance reaction rate and side-product formation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions at the piperidine and pyridazine moieties .
- Catalysts: Bases like NaH or K₂CO₃ are essential for deprotonation during sulfonylation and etherification steps .
- Reaction Time: Typically 12–24 hours, monitored via TLC or HPLC to confirm intermediate formation .
Methodological Tip: Use a Schlenk line for moisture-sensitive steps to prevent hydrolysis of the sulfonyl group .
How can structural confirmation of this compound be achieved using analytical techniques?
Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy:
- ¹H NMR: Identify protons on the fluorophenyl ring (δ 7.2–7.8 ppm) and piperidine/pyridazine environments (δ 3.5–5.0 ppm) .
- ¹³C NMR: Confirm sulfonyl (C-SO₂ at ~110 ppm) and ether (C-O at ~70 ppm) linkages .
- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]⁺) with <2 ppm error .
- X-ray Crystallography: Resolve stereochemistry at the piperidine ring and confirm spatial orientation of substituents .
Data Contradiction Note: Discrepancies in NMR shifts may arise from solvent polarity or tautomerism; cross-validate with IR spectroscopy (C=O and S=O stretches) .
What are the key chemical reactions involving the sulfonamide and pyridazine moieties?
Answer:
| Reaction Type | Reagents/Conditions | Applications |
|---|---|---|
| Oxidation | KMnO₄ (acidic medium) | Modify pyridazine ring electronics |
| Reduction | H₂/Pd-C | Hydrogenate pyridazine to dihydropyridazine |
| Nucleophilic Substitution | NaN₃ (DMF, 60°C) | Introduce azide groups for click chemistry |
| Hydrolysis | H₂O/H⁺ or OH⁻ | Cleave sulfonamide for SAR studies |
Mechanistic Insight: The sulfonyl group activates the piperidine nitrogen for electrophilic attacks, while the pyridazine oxygen participates in hydrogen bonding .
How can researchers resolve contradictory data in biological activity assays?
Answer:
Contradictions often arise from:
- Solubility Issues: Use DMSO/water mixtures (<1% DMSO) to avoid aggregation in cellular assays .
- Metabolic Instability: Pre-treat liver microsomes to identify labile sites (e.g., sulfonamide cleavage) .
- Off-Target Effects: Perform counter-screens against related receptors (e.g., GPCRs, kinases) .
Case Study: Inconsistent IC₅₀ values in kinase inhibition assays may stem from buffer pH affecting protonation states; optimize assay pH to match physiological conditions .
What advanced strategies are used to study structure-activity relationships (SAR) for this compound?
Answer:
- Isosteric Replacements:
- Replace pyridazine with triazolo[4,3-a]pyridine to enhance π-stacking .
- Substitute 4-fluorophenyl with 4-chlorophenyl to modulate lipophilicity .
- Fragment-Based Design:
- Computational Modeling:
- Dock the compound into homology models of target proteins (e.g., PDE inhibitors) using Gaussian-based charge calculations .
SAR Table:
| Analog Structure | Key Modification | Bioactivity Change |
|---|---|---|
| 3-((1-((4-Cl-phenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine | Cl vs. F | ↑ Lipophilicity, ↓ solubility |
| Pyridazine → triazolo[4,3-a]pyridine | Ring expansion | Enhanced enzyme inhibition |
How can researchers assess the compound’s stability under physiological conditions?
Answer:
- pH Stability Profiling: Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Plasma Stability Assays: Use human plasma (37°C, 1–24 hours) to identify esterase-mediated hydrolysis .
- Light Sensitivity Tests: Expose to UV-Vis light (300–800 nm) to detect photodegradation products .
Advanced Method: LC-MS/MS to quantify metabolites and map degradation pathways .
What are the best practices for handling discrepancies in spectral data between batches?
Answer:
- Batch Comparison: Run ¹H NMR of all batches in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
- Impurity Profiling: Use HPLC with PDA detectors to identify low-abundance side products (e.g., des-fluoro analogs) .
- Crystallization: Recrystallize from ethyl acetate/hexane to isolate enantiomers or polymorphs .
Root Cause Analysis: Residual solvents (e.g., DMF) in NMR samples can shift peaks; ensure complete drying under vacuum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
